molecular formula C3H3ClN2O B1322343 4-Chloroisoxazol-3-amine CAS No. 166817-65-8

4-Chloroisoxazol-3-amine

Cat. No. B1322343
CAS RN: 166817-65-8
M. Wt: 118.52 g/mol
InChI Key: MROCLEQLTVECMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroisoxazol-3-amine is a chemical compound with the molecular formula C3H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of isoxazoles, including 4-Chloroisoxazol-3-amine, often involves enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides . This process is considered eco-friendly and offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .


Molecular Structure Analysis

The molecular structure of 4-Chloroisoxazol-3-amine is characterized by the presence of a five-membered isoxazole ring with a chlorine atom attached to it . The InChI code for this compound is 1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) .

Scientific Research Applications

Drug Discovery and Development

4-Chloroisoxazol-3-amine: is a valuable building block in medicinal chemistry due to its isoxazole ring, a core structure found in many commercially available drugs . Its incorporation into drug candidates can lead to a variety of biological activities, making it a versatile compound for developing new therapeutics.

Metal-Free Synthetic Routes

The compound plays a significant role in metal-free synthetic strategies for isoxazoles . This is particularly important as metal-catalyzed reactions often have drawbacks such as high costs, toxicity, and environmental concerns. Utilizing 4-Chloroisoxazol-3-amine can lead to more sustainable and eco-friendly synthesis of isoxazoles.

Anticancer Research

Isoxazole derivatives, including those derived from 4-Chloroisoxazol-3-amine , have shown promise in anticancer research . The ability to modify the isoxazole ring allows for the creation of compounds with potential anticancer properties.

Anti-Inflammatory Applications

The isoxazole moiety is known for its anti-inflammatory properties . As such, 4-Chloroisoxazol-3-amine can be used to synthesize new molecules that could serve as anti-inflammatory agents.

Antimicrobial Agents

Research has indicated that isoxazole derivatives exhibit antimicrobial activity . 4-Chloroisoxazol-3-amine could be used to develop new antimicrobial compounds that help combat resistant strains of bacteria.

Neurological Disorders

Compounds containing the isoxazole ring have been studied for their potential in treating neurological disorders such as depression and epilepsy . 4-Chloroisoxazol-3-amine could contribute to the synthesis of new drugs targeting these conditions.

Immunomodulatory Effects

Isoxazole derivatives have been explored for their immunosuppressant activities . This suggests that 4-Chloroisoxazol-3-amine could be instrumental in creating new treatments for autoimmune diseases.

Nanotechnology

While not directly linked to 4-Chloroisoxazol-3-amine , isoxazoles have been mentioned in the context of nanotechnology applications . The compound could potentially be used in the synthesis of novel nanoparticles with medical applications, such as drug delivery systems.

Safety and Hazards

The safety data sheet for 4-Chloroisoxazol-3-amine indicates that it has an acute toxicity when ingested (Category 4, H302) . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Future Directions

Isoxazole derivatives, including 4-Chloroisoxazol-3-amine, have been found to possess various biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

4-chloro-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCLEQLTVECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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